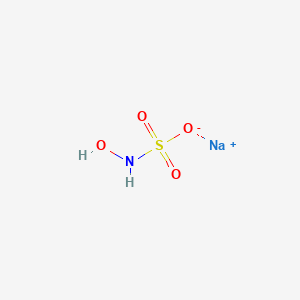![molecular formula C20H40N2O8 B081704 6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid CAS No. 11006-56-7](/img/structure/B81704.png)
6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a hexanoic acid group (a six-carbon chain with a carboxylic acid group), multiple hydroxy (OH) groups suggesting it might be a polyol, an acetyl group (CH3CO), and two di(propan-2-yl)amino groups. These groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and chiral centers. The presence of multiple hydroxy groups and the hexanoic acid group would likely make the compound polar and capable of forming hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its polarity, solubility, stability, and reactivity. For example, the presence of multiple polar groups (like the hydroxy groups and the carboxylic acid group) would likely make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Polymer and Material Science
Poly(amido-amine)s (PAAs), which include derivatives of 2,2-bis(acrylamido)acetic acid, display unique physicochemical properties, making them suitable for applications in polymer science. They exhibit varying levels of basicity and show pH-dependent hemolytic activity, which is relevant for their use in material science (Ferruti et al., 2000).
Synthesis of Acyclic Nucleosides
In the realm of organic synthesis, compounds related to 2,2-bis(acrylamido)acetic acid are used to create bifunctional acyclic nucleoside phosphonates. These compounds are important for the development of new synthetic methods in the field of medicinal chemistry (Vrbovská et al., 2006).
Drug Delivery Systems
Derivatives of bis(methylol)propionic acid, structurally similar to 2,2-bis(acrylamido)acetic acid, are utilized for the modification of chitosan in drug delivery systems. This modification enhances the solubility and biological applicability of chitosan, indicating potential in pharmaceutical applications (Ješelnik & Žagar, 2014).
Development of Fluorescent Probes
Compounds structurally related to 2,2-bis(acrylamido)acetic acid are employed in the development of fluorescent probes for biochemical research. These probes are crucial for understanding biological mechanisms and for diagnostic purposes (Rasolonjatovo & Sarfati, 1998).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
11006-56-7 |
|---|---|
Nombre del producto |
6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid |
Fórmula molecular |
C20H40N2O8 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
6-[2,2-bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C20H40N2O8/c1-10(2)21(11(3)4)18(22(12(5)6)13(7)8)20(29)30-9-14(23)15(24)16(25)17(26)19(27)28/h10-18,23-26H,9H2,1-8H3,(H,27,28) |
Clave InChI |
CUEHNLMLFJFMER-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(C(=O)OCC(C(C(C(C(=O)O)O)O)O)O)N(C(C)C)C(C)C |
SMILES canónico |
CC(C)N(C(C)C)C(C(=O)OCC(C(C(C(C(=O)O)O)O)O)O)N(C(C)C)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)
![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)







